Product packaging for 2,3-Dihydro-1-benzofuran-5-carbothioamide(Cat. No.:CAS No. 306936-08-3)

2,3-Dihydro-1-benzofuran-5-carbothioamide

Cat. No.: B1273167
CAS No.: 306936-08-3
M. Wt: 179.24 g/mol
InChI Key: SOAROQIQNPHLJX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-carbothioamide (CAS 306936-08-3) is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . Its structure consists of a 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry, which is fused to a carbothioamide functional group . This molecular architecture makes it a valuable building block in organic synthesis and pharmaceutical research. Benzofuran and dihydrobenzofuran derivatives are recognized as central pharmacophores and have been extensively studied for their broad spectrum of pharmacological activities . While the specific biological profile of this particular carbothioamide is not fully detailed in the literature, research on closely related analogues has demonstrated significant potential. For instance, various 2,3-dihydrobenzofuran carboxamide derivatives have been identified as potent serotonin-3 (5-HT3) receptor antagonists, indicating potential applicability in neurological and anti-emetic research . More broadly, the benzofuran scaffold is found in compounds with documented antitumor, antimicrobial, antiviral, and anti-inflammatory properties . The presence of the carbothioamide group enhances the compound's utility as a versatile intermediate for the synthesis of more complex heterocyclic systems. Researchers can leverage this chemical for developing novel active compounds or as a standard in analytical studies. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B1273167 2,3-Dihydro-1-benzofuran-5-carbothioamide CAS No. 306936-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAROQIQNPHLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371140
Record name 2,3-Dihydro-1-benzofuran-5-carbothioamide
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-08-3
Record name 2,3-Dihydro-5-benzofurancarbothioamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-benzofuran-5-carbothioamide
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Record name 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide
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Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 5 Carbothioamide and Analogous Structures

Elaboration of the 2,3-Dihydrobenzofuran (B1216630) Nucleus

The construction of the dihydrobenzofuran ring system is the central challenge in synthesizing this class of molecules. Strategies are broadly categorized into those employing transition metal catalysis, which offer high efficiency and control, and those that are metal-free, providing alternative and often greener pathways.

Transition metal catalysis provides powerful and versatile tools for the formation of the 2,3-dihydrobenzofuran core through various cyclization and annulation reactions. Catalysts based on palladium, rhodium, copper, and nickel are particularly prominent, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol. nih.gov

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans, enabling a range of transformations with high efficiency and functional group tolerance. nih.gov

One prominent strategy is the asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. organic-chemistry.orgthieme-connect.com This method provides chiral substituted 2,3-dihydrobenzofurans with excellent regioselectivity and enantiocontrol. organic-chemistry.org For instance, the use of a Pd/TY-Phos catalyst system facilitates this transformation, yielding products that are precursors to natural products like (R)-tremetone. organic-chemistry.org

Another powerful palladium-catalyzed method is the carboalkoxylation of 2-allylphenols. This reaction couples readily available 2-allylphenol derivatives with aryl triflates to generate a diverse array of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The mechanism is believed to proceed through an anti-oxypalladation of the alkene. nih.gov

Cascade reactions catalyzed by palladium also offer an efficient route to complex dihydrobenzofuran structures. A novel cascade cyclization of alkenyl ethers with alkynyl oxime ethers has been developed to construct poly-heterocyclic scaffolds containing the 2,3-dihydrobenzofuran moiety. nih.gov This strategy demonstrates excellent regio- and chemoselectivity. nih.gov Furthermore, sequential Heck couplings involving olefin-tethered aryl iodides have been utilized to build 3,3-disubstituted-2,3-dihydrobenzofuran skeletons in a one-pot fashion. nih.gov

Table 1: Examples of Palladium-Mediated Syntheses of 2,3-Dihydrobenzofuran Derivatives

Starting MaterialsCatalyst/LigandReaction TypeKey Features
o-Bromophenols and 1,3-dienesPd/TY-PhosAsymmetric Heck/Tsuji-TrostExcellent regio- and enantiocontrol. organic-chemistry.org
2-Allylphenol derivatives and Aryl triflatesPd(0)/CPhosAlkene CarboalkoxylationGood yields and high diastereoselectivities (up to >20:1). nih.gov
Olefin-tethered aryl iodides and o-AlkynylanilinesPd₂(dba)₃·CHCl₃ / N-Me-Xu₃Heck/Cacchi CascadeExcellent yields and enantiomeric excess (84–97% ee). nih.gov
Alkenyl ethers and Alkynyl oxime ethersPalladium CatalystCascade CyclizationConstructs poly-heterocyclic scaffolds with high selectivity. nih.gov

Rhodium catalysis has emerged as a powerful tool for constructing 2,3-dihydrobenzofurans, primarily through C-H activation strategies. These methods offer high atom economy and allow for the use of simple, unfunctionalized starting materials. nih.gov

A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes. This redox-neutral process demonstrates good chemoselectivity and functional group compatibility, providing a direct route to functionalized dihydrobenzofurans. organic-chemistry.org Rhodium catalysts are also effective in coupling N-phenoxyacetamides with propargyl carbonates or alkylidenecyclopropanes, leading to 3-alkylidene dihydrobenzofuran derivatives through a cascade cyclization process. nih.govthieme-connect.com The reaction selectivity can often be controlled by the choice of solvent. thieme-connect.com

Another significant rhodium-catalyzed approach involves the use of metal carbenoids generated from diazo compounds. rsc.org For example, diazo-containing phenolic compounds can react with isatins in an aldol-type addition. The carbene generated subsequently undergoes intramolecular cyclization with the hydroxyl group to form an oxonium ylide intermediate, which then rearranges to afford 3-hydroxyoxindole-substituted 2,3-dihydrobenzofurans with high diastereoselectivity. nih.gov Similarly, intramolecular sp³ C-H insertion of α-imino rhodium carbenes derived from N-sulfonyl-1,2,3-triazoles provides a facile route to 2,3-disubstituted dihydrobenzofurans. rsc.org

Table 2: Overview of Rhodium-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

Starting MaterialsCatalystReaction TypeKey Features
N-Phenoxyacetamides and 1,3-DienesRh(III) CatalystC-H Activation / [3+2] AnnulationRedox-neutral, good chemoselectivity and functional group compatibility. organic-chemistry.org
N-Phenoxyacetamides and Propargyl CarbonatesRh(III) CatalystC-H Functionalization / Cascade CyclizationForms three new bonds in a redox-neutral process under mild conditions. nih.gov
Diazo-containing Phenols and IsatinsRhodium CatalystAldol-type Addition / Intramolecular CyclizationProduces complex scaffolds with exclusive diastereoselectivity. nih.gov
N-Sulfonyl-1,2,3-triazoles with Phenolic Ether MoietyRh(II) ComplexIntramolecular sp³ C-H InsertionGenerates α-imino rhodium carbenes for cyclization; good to excellent yields. rsc.org

Copper and nickel catalysts, being more abundant and less expensive than palladium and rhodium, offer attractive alternatives for the synthesis of 2,3-dihydrobenzofurans. nih.gov

Copper-catalyzed methods have proven effective for constructing the dihydrobenzofuran core. One strategy involves the intramolecular reaction of aryl pinacol boronic esters bearing a ketone function, which yields chiral dihydrobenzofuran-3-ols. nih.govthieme-connect.com Copper catalysts also mediate the dehydrogenative C-H/O-H coupling, which has been applied to synthesize complex fused systems like benzothieno[3,2-b]benzofurans from 2-(benzo[b]thiophen-2-yl)phenol derivatives. rsc.orgsemanticscholar.org This process is believed to proceed via a radical pathway initiated by a single electron transfer. rsc.org

Nickel catalysis provides efficient pathways for dihydrobenzofuran synthesis, often through reductive coupling mechanisms. nih.gov Chiral 2,3-dihydrobenzofurans can be synthesized from ortho-substituted aryl halides using nickel catalysts. nih.gov A notable application is the nickel-catalyzed reductive cyclization of o-aryl iodides in the presence of carbon dioxide (CO₂), which serves as a C1 source to afford 2,3-dihydrobenzofuran-3-ylacetic acids with high enantiomeric excess. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents have been developed, showcasing the utility of nickel-NHC (N-heterocyclic carbene) complexes in overcoming challenges associated with catalyst poisoning by sulfur compounds. organic-chemistry.org

Table 3: Selected Copper- and Nickel-Mediated Syntheses of Dihydrobenzofuran Scaffolds

MetalStarting MaterialsReaction TypeKey Features
CopperAryl pinacol boronic esters with ketoneAsymmetric Intramolecular AdditionSynthesizes chiral 2,3-dihydrobenzofuran-3-ols. nih.govthieme-connect.com
Copper2-(Benzo[b]thiophen-2-yl)phenolsIntramolecular Dehydrogenative C-O CouplingRadical pathway; good to excellent yields for fused systems. rsc.org
Nickelo-Aryliodines and CO₂Reductive Cyclization / CO₂ FixationForms 2,3-dihydrobenzofuran-3-ylacetic acids with up to 99% ee. nih.gov
Nickel2-Methylsulfanylbenzofurans and Alkyl Grignard reagentsCross-CouplingNi-NHC catalyst is effective for C-S bond activation. organic-chemistry.org

In recent years, there has been a significant push towards developing synthetic methods that avoid transition metals, driven by goals of cost reduction and sustainability. semanticscholar.orgfrontiersin.orgnih.gov These approaches include reactions promoted by iodine, Brønsted/Lewis acids, bases, or organocatalysts.

Iodine-catalyzed protocols offer an efficient, metal-free route to 2,3-dihydrobenzofurans. frontiersin.org For example, chalcones can react with isobutyraldehyde in the presence of catalytic I₂ to produce dihydrobenzofuran motifs under ambient conditions. frontiersin.orgnih.gov Another iodine-promoted transformation involves the cyclization and aryl migration of ortho-hydroxystilbenes in alcohol to synthesize 3-aryl-2,3-dihydrobenzofurans. nih.gov

Brønsted acids, such as p-toluenesulfonic acid (TsOH) and phosphoric acids, are effective catalysts for [3+2] or [4+1] annulation reactions to form the dihydrobenzofuran ring. frontiersin.orgnih.gov The reaction of p-quinone methides with α-aryl diazoacetates catalyzed by triflic acid (TfOH) yields dihydrobenzofurans with a quaternary carbon center. frontiersin.orgnih.gov

Organocatalysis provides a powerful platform for the enantioselective synthesis of 2,3-dihydrobenzofurans. A bifunctional aminoboronic acid can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids. organic-chemistry.org Chiral thiourea catalysts have been employed in asymmetric cascade reactions between ortho-hydroxy chalcone (B49325) derivatives and in-situ generated pyridinium ylides to construct trans-2,3-dihydrobenzofurans. researchgate.net Additionally, a green protocol using 2,2,2-trifluoroacetophenone as an organocatalyst for the oxidation-cyclization of o-allylphenols with H₂O₂ has been reported. thieme-connect.com

Table 4: Examples of Transition Metal-Free and Organocatalytic Syntheses

Catalyst/PromoterStarting MaterialsReaction TypeKey Features
Iodine (I₂)Chalcones and IsobutyraldehydeCatalytic CyclizationMetal-free, proceeds at ambient conditions. frontiersin.orgnih.gov
Brønsted Acid (TfOH)p-Quinone methides and α-Aryl diazoacetates[4+1] AnnulationForms dihydrobenzofurans with a quaternary carbon center. frontiersin.orgnih.gov
Chiral Thioureao-Hydroxy chalcones and Pyridinium ylidesAsymmetric Cascade (Michael addition/oxa-substitution)Constructs trans-2,3-dihydrobenzofurans enantioselectively. researchgate.net
2,2,2-Trifluoroacetophenoneo-Allylphenols and H₂O₂Oxidation-CyclizationGreen and cheap protocol with high yields. thieme-connect.com

Intramolecular cyclization is a fundamental and widely used strategy for constructing the 2,3-dihydrobenzofuran ring system. nih.gov This approach involves forming a key C-O or C-C bond from a pre-functionalized linear precursor.

A classic method for achieving C-O bond formation is the Mitsunobu reaction, which facilitates the intramolecular dehydration of molecules containing both a phenol and a suitably positioned alcohol. acs.orgtandfonline.com This reaction proceeds with complete inversion of configuration at the alcohol's stereocenter, making it highly valuable for synthesizing enantiopure dihydrobenzofurans from chiral precursors. acs.orgtandfonline.com Chemoenzymatic strategies often leverage this approach, where an initial enzymatic kinetic resolution or bioreduction provides an enantiopure alcohol, which is then cyclized under Mitsunobu conditions. acs.org

Lewis acid-promoted cyclizations are another important route. thieme-connect.com For instance, aryltriazenes can be transformed into reactive aryl cations by a Lewis acid, which then undergo intramolecular cyclization with a tethered oxygen nucleophile to form the dihydrobenzofuran ring. thieme-connect.com

Radical cyclizations also provide a powerful means to construct the dihydrobenzofuran nucleus. An intramolecular radical cyclization/thiolation cascade reaction has been developed as an efficient, metal-free approach to 3-thioether-functionalized 2,3-dihydrobenzofurans. semanticscholar.org Additionally, acetylene-activated SₙAr/intramolecular cyclization cascade sequences offer a metal-free pathway where an ortho-alkynyl group both activates the aromatic ring for nucleophilic substitution and serves as the scaffold for the subsequent 5-endo-dig cyclization. rsc.org

Table 5: Selected Intramolecular Cyclization Strategies for Dihydrobenzofuran Synthesis

Reaction TypeKey Reagents/ConditionsPrecursor TypeKey Features
Mitsunobu ReactionPPh₃, DIAD/DEAD2-(Hydroxyalkyl)phenolsDehydrative cyclization with inversion of configuration. acs.orgtandfonline.com
Lewis Acid-Promoted CyclizationLewis Acids (e.g., BF₃·OEt₂)Aryltriazenes with tethered nucleophileProceeds via aryl cation intermediate. thieme-connect.com
Radical Cyclization/ThiolationRadical InitiatorPhenols with tethered alkeneMetal-free cascade reaction to form functionalized products. semanticscholar.org
SₙAr/5-endo-dig CyclizationBase (e.g., K₂CO₃)o-Halophenyl acetylenes with tethered nucleophileAcetylene group acts as both an activator and cyclization partner. rsc.org

Intermolecular Reactions for Dihydrobenzofuran Scaffold Construction

The formation of the 2,3-dihydrobenzofuran ring system is a cornerstone of this synthesis and can be achieved through several powerful intermolecular reactions. These methods often involve the coupling of two or more precursor molecules to build the heterocyclic core in a single or tandem sequence.

Transition metal-catalyzed reactions are particularly prominent in this field. Palladium-catalyzed Heck coupling, for instance, has been utilized for the synthesis of 2,3-dihydrobenzofuran derivatives. In one approach, aryl iodide-joined alkenes react with o-alkynylanilines in the presence of a palladium catalyst to yield the desired dihydrobenzofuran structures in excellent yields (84–97%) researchgate.net. Another palladium-catalyzed method involves C(sp³)–H and C(sp²)-H intramolecular coupling of alkyl phenyl ethers to furnish the heterocyclic products in moderate to excellent yields researchgate.net. Rhodium catalysis also offers a reliable approach, often proceeding under mild conditions with high yields. For example, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of the dihydrobenzofuran scaffold through a redox-neutral [3 + 2] annulation nih.gov.

Annulation strategies, particularly [3+2] and [4+1] cycloadditions, are highly effective for constructing the five-membered heterocyclic ring. In a [3+2] annulation approach, substituted quinone monoimines can be reacted with 3-hydroxymaleimides in the presence of an asymmetric phosphoric acid catalyst to achieve dihydrobenzofurans in yields ranging from 62% to 99% researchgate.net. An example of a [4+1] cyclization involves the reaction of p-quinone methides with α-aryl diazoacetates, catalyzed by trifluoromethanesulfonic acid (TfOH), to afford 2,3-dihydrobenzofurans that feature a quaternary carbon center researchgate.net. These cascade reactions are valued for their efficiency and ability to form multiple bonds in a single transformation google.com.

Reaction TypeCatalyst/ReagentKey PrecursorsYield RangeReference
Heck CouplingPd2(dba)3·CHCl3Aryl iodide-joined alkenes, o-alkynylanilines84–97% researchgate.net
C-H Activation/[3+2] AnnulationRh(III) catalystN-phenoxyacetamides, 1,3-dienesGood nih.gov
[3+2] AnnulationAsymmetric Phosphoric AcidQuinone monoimines, 3-hydroxymaleimides62–99% researchgate.net
[4+1] AnnulationTfOHp-Quinone methides, α-aryl diazoacetatesNot specified researchgate.net
Double-Dearomative [3+2] Cycloaddition-Pyridinium ylides, 2-nitrobenzofuransHigh researchgate.net

Stereoselective Synthesis of Dihydrobenzofuran Derivatives

Achieving stereocontrol during the synthesis of the dihydrobenzofuran scaffold is critical, as biological activity is often dependent on the specific stereochemistry of the molecule. Stereoselective methods aim to preferentially form one stereoisomer over another organic-chemistry.org.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these scaffolds. Chiral phosphoric acids, for example, have been successfully employed as catalysts in asymmetric [3+2] cycloaddition reactions. The reaction between p-quinone monoimides and 1-vinylnaphthalen-2-ols, catalyzed by a binaphthalene-based chiral phosphoric acid, produces highly functionalized chiral 2,3-dihydrobenzofurans with excellent stereoselectivities researchgate.net. Similarly, the reaction of quinone monoimines with 3-hydroxymaleimides using an asymmetric phosphoric acid catalyst can achieve enantioselectivities ranging from 49% to 99% ee researchgate.net.

Transition metal catalysis also provides robust methods for stereoselective synthesis. Chiral rhodium catalysts have been used in the reaction of diazo-containing phenolic derivatives with imines to synthesize dihydrobenzofuran motifs with exclusive diastereoselectivity (>20:1 dr) and excellent enantioselectivity (>99% ee) researchgate.net. Another strategy involves a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, which provides optically active 2,3-dihydrobenzofurans nih.gov. The term "enantiomeric excess" (% ee) is used to quantify the degree to which one enantiomer is favored over the other organic-chemistry.org.

MethodCatalyst TypeStereoselectivity AchievedReference
Asymmetric [3+2] CycloadditionChiral Phosphoric AcidGood to excellent stereoselectivities researchgate.net
Mannich Type InterceptionChiral Rhodium / Asymmetric Phosphoric Acid>20:1 dr, >99% ee researchgate.net
Asymmetric CarboamidationChiral RhodiumUp to 98.5:1.5 er researchgate.net
Iodine Atom Transfer CycloisomerizationEnantioselective Palladium CatalystHigh nih.gov
Intramolecular Oxa-Michael AdditionChiral AminothioureaUp to 96% ee nih.gov

Introduction and Modification of the Carbothioamide Functionality

The carbothioamide group is a key functional moiety of the target molecule. Its introduction can be approached either through direct synthesis, where the group is formed as part of the initial reaction sequence, or through the functionalization of a pre-formed dihydrobenzofuran ring.

Direct Synthesis of Carbothioamides (e.g., from chalcones and thiosemicarbazide)

A common and direct method for synthesizing molecules containing a thioamide-like functionality is the reaction of chalcones with thiosemicarbazide. This reaction typically yields chalcone thiosemicarbazones, which are structurally related to the target carbothioamide. A series of novel chalcone thiosemicarbazide derivatives have been designed and synthesized as potential EGFR kinase inhibitors wikipedia.org. The synthesis can be efficiently performed under ultrasound irradiation, which offers milder conditions, higher yields (76-93%), and shorter reaction times compared to traditional refluxing methods rsc.org. This approach involves the condensation of a chalcone with thiosemicarbazide hydrochloride in the presence of a base like sodium acetate rsc.org. This methodology provides a template for how a carbothioamide or a related precursor could be formed directly from an appropriate α,β-unsaturated carbonyl precursor.

Post-Cyclization Functionalization for Carbothioamide Incorporation

Alternatively, the carbothioamide group can be introduced onto the dihydrobenzofuran scaffold after the ring has been formed. This post-cyclization functionalization typically involves a multi-step sequence starting from a more accessible functional group at the 5-position of the ring.

A plausible route begins with a Friedel-Crafts acylation of the 2,3-dihydrobenzofuran ring. This reaction, which uses an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, introduces an acyl group onto the aromatic ring, forming an aryl ketone wikipedia.orgsigmaaldrich.com. The acylation of benzofurans is a known transformation rsc.org. This ketone can then be converted into other functional groups.

One pathway from the ketone is its conversion to a nitrile. The nitrile can subsequently be transformed into a primary thioamide. This is commonly achieved by treating the nitrile with a source of hydrogen sulfide (B99878), such as sodium hydrogen sulfide or by bubbling H₂S gas through the reaction mixture researchgate.netgoogle.com. A safer method avoids gaseous hydrogen sulfide by using sodium hydrogen sulfide with magnesium chloride in DMF, affording aromatic primary thioamides in high yields (80-99%) researchgate.net.

Another robust method for this transformation is the thionation of a primary amide. The aryl ketone from the Friedel-Crafts reaction can be converted to a primary amide through various standard synthetic procedures (e.g., via an oxime rearrangement). The resulting amide can then be treated with a thionating agent. Lawesson's reagent is the most widely used agent for converting carbonyls, including amides, into their thiocarbonyl analogs nih.govnih.govmdpi.com. The reaction is typically performed by refluxing the amide with Lawesson's reagent in a solvent like toluene nih.govmdpi.com.

Convergent and Divergent Synthetic Pathways to 2,3-Dihydro-1-benzofuran-5-carbothioamide

Both convergent and divergent strategies can be envisioned for the total synthesis of this compound.

A convergent synthesis would involve preparing the key fragments of the molecule separately before combining them in a late-stage step. In this approach, a substituted phenol, already bearing the carbothioamide (or a precursor like a nitrile) at the para-position relative to the hydroxyl group, would be synthesized. This functionalized phenol would then undergo an intermolecular cyclization reaction, as described in section 2.1.4, with an appropriate coupling partner to form the dihydrobenzofuran ring. For example, a phenol bearing a 4-nitrile group could be subjected to a palladium-catalyzed Heck/Tsuji-Trost reaction with a 1,3-diene to construct the scaffold nih.gov. The nitrile would then be converted to the carbothioamide in the final step researchgate.net.

A divergent synthesis begins with a common, unfunctionalized core structure which is then elaborated into a variety of derivatives, including the target compound. This approach would start with the synthesis of 2,3-dihydro-1-benzofuran itself. This core scaffold would then undergo electrophilic aromatic substitution, specifically at the electron-rich 5-position. A Friedel-Crafts acylation would introduce a 5-acetyl group rsc.orgsigmaaldrich.com. This acetyl group serves as a handle for further functionalization. Following the pathways outlined in section 2.2.2, the acetyl group could be transformed into a 5-carboxamide, which is then thionated using Lawesson's reagent to yield the final product, this compound nih.govnih.gov. This divergent strategy is often employed in the creation of compound libraries for screening purposes semanticscholar.org.

Chemical Reactivity and Mechanistic Aspects of 2,3 Dihydro 1 Benzofuran 5 Carbothioamide

Reactivity Profile of the 2,3-Dihydrobenzofuran (B1216630) System

The 2,3-dihydrobenzofuran moiety consists of a benzene (B151609) ring fused to a five-membered dihydrofuran ring. The reactivity of this system can be analyzed by considering the aromatic benzene portion and the saturated heterocyclic portion separately.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 2,3-dihydrobenzofuran system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atom. This oxygen atom increases the electron density of the aromatic ring through resonance, thereby making it more susceptible to attack by electrophiles.

The directing influence of the substituents on the benzene ring determines the regioselectivity of these reactions. The two key substituents are the alkyl ether portion of the dihydrofuran ring and the carbothioamide group at the C5 position.

Ether Oxygen: The oxygen atom is a powerful activating group and is ortho, para-directing. In the context of the 2,3-dihydro-1-benzofuran ring system, this would direct incoming electrophiles to the C4, C6, and C7 positions.

Carbothioamide Group (-CSNH₂): This group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the thiocarbonyl group. For the substituent at C5, this would direct incoming electrophiles to the C4 and C6 positions.

The final regiochemical outcome of an electrophilic substitution reaction on 2,3-Dihydro-1-benzofuran-5-carbothioamide depends on the balance between these competing effects. The powerful ortho, para-directing influence of the ether oxygen and the meta-directing effect of the carbothioamide group converge, strongly favoring substitution at the C4 and C6 positions. The steric hindrance at C4, being situated between two substituents, may favor substitution at the C6 position under certain conditions. For instance, bromination of a 6-acetyl-5-hydroxy-2-methylbenzofuran derivative occurs at the C4 position, ortho to the strongly activating hydroxyl group. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of Ether Oxygen (Activating)Influence of Carbothioamide at C5 (Deactivating)Overall Predicted Reactivity
C4Ortho (Activated)Ortho (Deactivated)Favored
C6Para (Activated)Ortho (Deactivated)Favored
C7Ortho (Activated)Meta (Unaffected)Less Favored

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are anticipated to proceed at these activated positions, provided the reaction conditions are compatible with the carbothioamide group. rsc.orgresearchgate.net

Reactions Involving the Dihydrofuran Ring

The dihydrofuran ring, being a saturated heterocycle, exhibits reactivity distinct from its aromatic counterpart. Its reactions typically involve ring-opening or functionalization at the C2 or C3 positions.

Ring Opening: The ether linkage in the dihydrofuran ring can be susceptible to cleavage under harsh conditions, such as with strong acids or Lewis acids. Catalytic systems have been developed to promote the ring-opening of dihydrofurans. For example, cobalt catalysts can induce enantioselective ring-opening of 2,5-dihydrofurans, and Lewis acids can catalyze the ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. While the stability of the fused aromatic ring in 2,3-dihydrobenzofuran makes it less prone to ring-opening than isolated dihydrofurans, such reactions can occur under specific catalytic conditions.

Functionalization: The C2 and C3 positions of the dihydrobenzofuran ring are amenable to functionalization. researchgate.netorganic-chemistry.org Palladium-catalyzed reactions, for example, have been utilized to introduce substituents at the C3 position of related 2,3-dihydro-1-benzofuran systems. nih.gov Radical reactions can also be employed; for instance, a photochemical gold-mediated atom transfer radical addition (ATRA) has been used for the synthesis of functionalized dihydrobenzofurans. Dearomative cycloaddition reactions involving 2-nitrobenzofurans are a known strategy for constructing polycyclic systems containing the 2,3-dihydrobenzofuran core, highlighting the ring's capacity to participate in complex transformations. nih.gov

Reactivity of the Carbothioamide Functional Group

The carbothioamide (or thioamide) group is a versatile functional group with a rich and complex reactivity profile, stemming from the unique properties of the carbon-sulfur double bond and the adjacent nitrogen atom.

Nucleophilic and Electrophilic Reactivity of the Thioamide Group

The electronic structure of the thioamide group allows it to react as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The lone pairs of electrons on both the sulfur and nitrogen atoms can act as nucleophiles. Sulfur, being a larger and more polarizable atom, is a soft nucleophile and typically reacts with soft electrophiles like alkyl halides. Nitrogen is a harder nucleophile. Protonation generally occurs at the sulfur atom.

Electrophilic Reactivity: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, compared to the carbonyl carbon of an amide, the thioamide carbon is less electrophilic due to the greater contribution of the zwitterionic resonance structure (R-C(S⁻)=N⁺R₂). Consequently, direct nucleophilic attack on the thioamide carbon often requires activation of the functional group. For example, site-selective N-tert-butoxycarbonyl activation can destabilize the thioamide's ground state, facilitating nucleophilic acyl substitution and enabling reactions like transamidation. mdpi.com

Transformation Reactions of this compound

Reactions at the Thioamide Group:

S-Alkylation: The nucleophilic sulfur atom can be readily alkylated by reaction with alkyl halides to form a thioimidate salt, which can be a useful intermediate for further transformations.

Conversion to Heterocycles: Thioamides are classic precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, reaction with α-haloketones (the Hantzsch synthesis) would be expected to yield a thiazole (B1198619) derivative.

Hydrolysis: Under acidic or basic conditions, the carbothioamide group can be hydrolyzed to the corresponding carboxamide or, with more forcing conditions, to the carboxylic acid (2,3-dihydro-1-benzofuran-5-carboxylic acid).

Reduction: The thioamide can be reduced to the corresponding aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride or through desulfurization with reagents like Raney Nickel, which would yield 5-(aminomethyl)-2,3-dihydro-1-benzofuran.

Reactions on the Aromatic Ring:

Electrophilic Substitution: As discussed in section 3.1.1, the benzene ring is activated for electrophilic substitution at the C4 and C6 positions. Reactions such as nitration (with HNO₃/H₂SO₄) or bromination (with Br₂/FeBr₃) would likely introduce a substituent at one of these positions, leading to functionalized derivatives.

Reactions involving the Dihydrofuran Ring:

Oxidation/Dehydrogenation: Under appropriate conditions, the dihydrofuran ring could be oxidized to the corresponding benzofuran (B130515), creating a fully aromatic heterocyclic system.

These predicted transformations highlight the potential of this compound as a versatile building block in synthetic organic chemistry.

Cycloaddition Reactions for Heterocycle Formation (e.g., pyrazolines, thiadiazoles, thiazoles)

The carbothioamide group within this compound is a key building block for constructing various five-membered heterocyclic rings through cycloaddition and cyclocondensation reactions.

Pyrazolines: The synthesis of pyrazolines typically involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. dergipark.org.trrdd.edu.iq A common route to pyrazoline-1-carbothioamides involves the reaction of chalcones with thiosemicarbazide. ajgreenchem.comajgreenchem.com Therefore, to form a pyrazoline from this compound, the benzofuran moiety would first need to be incorporated into a chalcone (B49325) structure. Subsequently, reaction with hydrazine hydrate (B1144303) would yield the pyrazoline ring. dergipark.org.tr

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thioamides or their derivatives. One established method involves the reaction of thioamides with hydrazonoyl halides. researchgate.net In this context, this compound can react with various hydrazonoyl halides in the presence of a base like triethylamine (B128534) to yield 2,5-disubstituted-1,3,4-thiadiazoles. The reaction proceeds through a nucleophilic substitution followed by intramolecular cyclization. researchgate.netjst.go.jp Another pathway to 1,3,4-thiadiazoles is the intramolecular cyclodehydration of bis-acid thiosemicarbazides, which can be prepared from the corresponding bis-acid hydrazides. nih.gov For the synthesis of 1,2,4-thiadiazoles, the oxidative dimerization of thioamides is a known method. isres.org

Thiazoles: The Hantzsch thiazole synthesis is a classical and widely used method for the formation of thiazole rings, which involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. nih.govresearchgate.net this compound can serve as the thioamide component in this reaction. For instance, its reaction with various α-bromoacetophenones in a suitable solvent would lead to the formation of 2-amino-4-aryl-thiazole derivatives carrying the 2,3-dihydro-1-benzofuran scaffold. nih.govnih.gov

Target HeterocycleGeneral Reaction TypeKey Reagents for this compoundResulting Heterocyclic System
PyrazolineCyclization of Chalcones1) Conversion to a chalcone derivative, 2) Hydrazine hydratePyrazoline ring attached to the benzofuran moiety
ThiadiazoleReaction with Hydrazonoyl HalidesHydrazonoyl halides, Triethylamine1,3,4-Thiadiazole ring attached to the benzofuran moiety
ThiazoleHantzsch Synthesisα-Halocarbonyl compounds (e.g., α-bromoacetophenones)Thiazole ring attached to the benzofuran moiety

Condensation and Derivatization Reactions

The carbothioamide functional group of this compound is amenable to various condensation and derivatization reactions, allowing for the introduction of diverse substituents and the formation of new functional groups.

Common derivatization reactions include S-alkylation and S-acylation, where the sulfur atom acts as a nucleophile. Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of Schiff bases or related products. For instance, acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) has been shown to produce a variety of products, suggesting that this compound could undergo similar complex reactions with dicarbonyl compounds. mdpi.com

Furthermore, condensation with compounds containing reactive methylene (B1212753) groups can lead to the formation of larger, more complex heterocyclic systems. The reaction of 2-aminothiophenols with carbonyl compounds to form 2-substituted benzothiazoles is a well-established condensation reaction, highlighting the utility of such pathways in heterocycle synthesis. nih.gov

Reaction TypeReagentPotential Product
S-AlkylationAlkyl halidesS-Alkyl thioimidate
S-AcylationAcyl chloridesS-Acyl thioimidate
CondensationAldehydes/KetonesSchiff bases or cyclized products
Condensationα,β-Unsaturated ketonesPolycyclic products

Ring Transformations and Rearrangements

While the carbothioamide group primarily undergoes reactions that build upon the existing scaffold, the 2,3-dihydro-1-benzofuran ring system itself can participate in ring transformations and rearrangements under certain conditions.

For example, Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols can lead to the formation of 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org Although this specific reaction does not directly involve the carbothioamide group, it demonstrates the potential for skeletal reorganization of the dihydrobenzofuran core. Another reported transformation is the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans from 2,3-dihydrobenzofurans under different acidic or basic conditions. nih.gov These reactions involve an aromatization of the dihydrofuran ring.

Additionally, photoinduced electron transfer reactions of 2-vinylbenzofurans can lead to cycloaddition reactions and the formation of complex polycyclic systems. researchgate.net While the starting material is different, this illustrates a pathway for more complex transformations of the benzofuran scaffold.

Mechanistic Studies of Key Reactions Involving the Compound

The Hantzsch thiazole synthesis, a key reaction for this compound, proceeds via a sequence of steps. First, the sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

In the formation of 1,3,4-thiadiazoles from hydrazonoyl halides, the reaction is believed to proceed via a [3+2] cycloaddition of a nitrilimine intermediate (formed in situ from the hydrazonoyl halide and base) with the C=S bond of the thioamide.

Mechanistic studies on related systems, such as the Au(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements and palladium-catalyzed cycloadditions of zwitterionic species, provide insight into the complex transformations that heterocyclic compounds can undergo. nih.govmdpi.com These studies often employ computational methods, such as Density Functional Theory (DFT), to elucidate reaction pathways and predict product distributions.

Advanced Characterization and Structural Elucidation of 2,3 Dihydro 1 Benzofuran 5 Carbothioamide and Derivatives

Spectroscopic Analysis

Spectroscopic analysis provides a detailed view of the molecular structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is predicted to display a distinct set of signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into three main regions: the aliphatic protons of the dihydrofuran ring, the aromatic protons on the benzofuran (B130515) core, and the exchangeable protons of the thioamide group.

The methylene (B1212753) protons at the C-2 and C-3 positions of the dihydrofuran ring are expected to appear as two triplets in the aliphatic region of the spectrum. Based on data from the parent compound, 2,3-dihydrobenzofuran (B1216630), the protons at C-3 (adjacent to the aromatic ring) would likely resonate around δ 3.2 ppm, while the protons at C-2 (adjacent to the oxygen atom) would be further downfield, around δ 4.6 ppm. chemicalbook.com Their triplet multiplicity arises from mutual coupling (J-coupling) with each other.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The substitution pattern (at C-5) influences their chemical shifts and coupling patterns. The proton at C-4, being ortho to the electron-withdrawing carbothioamide group, would be the most deshielded. The proton at C-6 would be meta, and the proton at C-7 would be para to the substituent. This would result in a complex splitting pattern, likely a doublet for H-7, a doublet of doublets for H-6, and a signal for H-4.

The two protons of the primary thioamide (-CSNH₂) group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. rsc.org The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with solvent molecules.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (CH₂)~ 4.6Triplet (t)~ 8.7
H-3 (CH₂)~ 3.2Triplet (t)~ 8.7
H-4~ 7.8Doublet (d)~ 1.8
H-6~ 7.7Doublet of Doublets (dd)~ 8.4, 1.8
H-7~ 6.9Doublet (d)~ 8.4
-CSNH₂ ~ 9.5 - 10.0Broad Singlet (br s)-

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon framework. For this compound, nine distinct signals are anticipated.

The aliphatic carbons of the dihydrofuran ring, C-2 and C-3, are expected in the upfield region. C-2, bonded to oxygen, would appear further downfield (around δ 71 ppm) than C-3 (around δ 29 ppm), based on data for the unsubstituted 2,3-dihydrobenzofuran. chemicalbook.com

The six aromatic carbons would resonate in the typical range of δ 110-160 ppm. The two quaternary carbons, C-3a and C-7a, which are part of the ring fusion, would have distinct chemical shifts, with C-7a (bonded to oxygen) being significantly downfield (~δ 160 ppm). chemicalbook.com The carbon bearing the carbothioamide group, C-5, would also be deshielded.

A key diagnostic signal is that of the thiocarbonyl carbon (C=S) of the carbothioamide group. This carbon is highly deshielded and is characteristically found far downfield, often in the range of δ 190-200 ppm. researchgate.netresearchgate.net

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S~ 195
C-7a~ 160
C-5~ 135
C-3a~ 128
C-4~ 127
C-6~ 125
C-7~ 110
C-2~ 71
C-3~ 30

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the signals for the H-2 and H-3 protons, confirming their connectivity. It would also reveal the coupling network among the aromatic protons H-4, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-2, C-3, C-4, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The thioamide NH₂ protons to the thiocarbonyl carbon (C=S) and the aromatic carbon C-5, confirming the identity and location of the carbothioamide group.

The aliphatic proton H-3 to the aromatic carbons C-3a, C-4, and C-7a.

The aromatic proton H-4 to carbons C-3a, C-5, C-6 and the C=S carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum could show correlations between the H-4 proton and the H-3 protons, confirming their spatial proximity on the ring system.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. nist.govvscht.czuniroma1.it

The primary thioamide group gives rise to several distinct absorptions. The N-H stretching vibrations of the -NH₂ group are expected to appear as two bands in the region of 3400-3100 cm⁻¹. cdnsciencepub.comresearchgate.net The C=S (thiocarbonyl) stretching vibration is typically weaker than a C=O stretch and is found in the 1250-1020 cm⁻¹ region, often coupled with other vibrations. researchgate.net A strong band in the 1600-1400 cm⁻¹ range, often referred to as the "thioamide B band," is also characteristic and involves significant C-N stretching character. scispace.com

The aromatic ring will produce C-H stretching absorptions just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹) and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.orgopenstax.org The 2,3-dihydrobenzofuran core structure would show aliphatic C-H stretching just below 3000 cm⁻¹ and a characteristic C-O-C (aryl-alkyl ether) stretching band around 1230-1250 cm⁻¹.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3100N-H StretchPrimary Thioamide
3100 - 3030C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₂)
1600 - 1450C=C StretchAromatic Ring
1600 - 1400C-N Stretch / N-H BendThioamide
1250 - 1230C-O-C StretchAryl-alkyl ether
1250 - 1020C=S StretchThioamide

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, and the resulting mass-to-charge ratios (m/z) of the fragments provide valuable structural clues. wikipedia.org

The molecular formula for this compound is C₉H₉NOS. Its exact molecular weight is approximately 179.04 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 179. Due to the presence of a sulfur atom, an (M+2)⁺˙ peak with an intensity of about 4-5% relative to the M⁺˙ peak would also be expected, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation pattern is predicted based on the stability of the resulting fragments. A common fragmentation pathway for the 2,3-dihydrobenzofuran moiety involves the loss of a hydrogen atom to form a stable benzofuryl-type cation at m/z 119, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 91. nist.govchemicalbook.com The parent 2,3-dihydrobenzofuran shows a very prominent molecular ion at m/z 120 and a base peak at m/z 91. nist.govresearchgate.net

For this compound, key fragmentation pathways could include:

Cleavage of the C-S bond or the entire carbothioamide group.

Alpha-cleavage adjacent to the aromatic ring or the ether oxygen.

Formation of a stable ion at m/z 134 via loss of the •SH radical.

Predicted Key Fragments in Mass Spectrum

m/zPredicted Identity of Fragment
179[M]⁺˙ (Molecular Ion)
134[M - •SH]⁺
120[M - CSNH]⁺˙
91[C₇H₇]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction analysis is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive understanding of the molecular conformation and intermolecular interactions in the solid state. For this compound and its derivatives, X-ray crystallography reveals crucial structural features that govern their chemical and physical properties.

Detailed research into the derivatives of 2,3-dihydro-1-benzofuran has yielded high-quality single crystals suitable for X-ray diffraction studies. A notable example is a potent and selective cannabinoid receptor 2 agonist, a derivative of the core structure. nih.gov The crystallographic analysis of this compound (referred to as compound 33 in the study) provided a clear elucidation of its solid-state molecular geometry. The structure was determined from X-ray data collected at a cryogenic temperature of 90 K, which minimizes thermal vibrations and leads to more precise atomic coordinates. nih.gov

The crystals of this derivative were found to belong to the monoclinic system with the space group P2₁, a common space group for chiral molecules. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely determined.

The detailed crystallographic data for the aforementioned cannabinoid receptor 2 agonist derivative is summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for a 2,3-Dihydro-1-benzofuran Derivative (Compound 33) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Temperature 90 K
Radiation Cu Kα (λ=1.54178 Å)
Z (Molecules per unit cell) 2

This structural information is vital for understanding the molecule's interaction with biological targets and for the rational design of new derivatives with enhanced properties. The precise geometry obtained from X-ray diffraction serves as a critical benchmark for computational modeling and structure-activity relationship (SAR) studies.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1 Benzofuran 5 Carbothioamide

Electronic Structure and Molecular Properties

The electronic structure of a molecule is fundamental to understanding its chemical behavior. A variety of computational methods are employed to probe the electronic landscape of 2,3-Dihydro-1-benzofuran-5-carbothioamide, revealing key information about its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. rsc.org This process, known as geometry optimization, is crucial for obtaining accurate molecular structures and subsequently predicting other properties. For derivatives of benzofuran (B130515), DFT calculations have been successfully used to determine optimized geometric parameters like bond lengths and bond angles, which show good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net Different functionals and basis sets can be employed within DFT to fine-tune the accuracy of these calculations. rsc.org The optimized geometry provides a foundational model for further computational analysis of the molecule's electronic and reactive properties. jetir.org

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.mewikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ijarset.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and thus more reactive. ijarset.commdpi.com For benzofuran derivatives, these energies are calculated using computational methods like DFT to understand their electronic transitions and potential for charge transfer within the molecule. researchgate.netsci-hub.se

Global Reactivity Descriptors: Chemical Potential, Hardness, Softness, and Electrophilicity

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. ijarset.com

These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net For benzofuran derivatives, MEP analysis can identify the electron-rich and electron-deficient areas, thereby predicting the most probable sites for intermolecular interactions. researchgate.net This visual representation is invaluable for understanding hydrogen bonding, and other non-covalent interactions that influence the molecule's biological activity and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. mpg.de NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which arise from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. nih.gov This analysis is particularly useful for understanding the stability of a molecule and the nature of intramolecular charge transfer. researchgate.net For benzofuran derivatives, NBO analysis can elucidate the interactions between different parts of the molecule, contributing to a deeper understanding of its structure and reactivity.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For complex organic molecules like this compound, computational studies can provide a step-by-step visualization of bond-breaking and bond-forming processes. slideshare.net

Theoretical calculations can be used to explore various possible reaction pathways and determine the most energetically favorable one. nih.gov This is particularly valuable for understanding reactions that are difficult to study experimentally. For instance, in the context of benzofuran chemistry, computational approaches can be used to investigate the mechanisms of cycloaddition reactions, substitutions, and rearrangements. slideshare.net By combining the insights from FMO theory and reaction pathway modeling, a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound in various chemical transformations can be achieved. fiveable.meresearchgate.net

Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry, providing critical insights into the energetics and mechanisms of chemical reactions. These calculations aim to locate the transition state, which is the highest energy point along the reaction coordinate, and to determine its structure and energy. This information is vital for predicting reaction rates and understanding how a reaction proceeds.

For this compound, transition state calculations could be employed to study a variety of potential reactions. For instance, the thioamide group can undergo hydrolysis, and computational models could elucidate the transition state for this process, likely involving the addition of a water molecule to the thiocarbonyl carbon. Another area of interest could be the enzymatic or chemical modification of the molecule, where transition state calculations could help in designing catalysts or predicting metabolic pathways.

In a hypothetical transition state calculation for the acid-catalyzed hydrolysis of the thioamide group, one would expect to see an elongated C-S bond and the formation of a C-O bond with the incoming water molecule. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical Transition State Calculation Data for Thioamide Hydrolysis

ParameterGround StateTransition State
C=S Bond Length (Å)1.681.85
C-N Bond Length (Å)1.371.42
C-O (incoming H2O) Distance (Å)> 3.01.95
Activation Energy (kcal/mol)025.7

Note: The data in this table is illustrative and based on typical values for similar reactions.

Reaction Coordinate Analysis

A reaction coordinate analysis builds upon transition state calculations to map out the entire energy landscape of a chemical reaction. This analysis follows the geometric changes of the molecule as it transforms from reactants to products, passing through the transition state. The resulting potential energy surface provides a detailed picture of the reaction mechanism, including the presence of any intermediates.

For this compound, a reaction coordinate analysis could be particularly insightful for understanding the rotational barriers around the C-N bond of the thioamide group. Due to the partial double bond character of this bond, rotation is restricted, leading to the possibility of cis and trans isomers. A reaction coordinate analysis would quantify the energy barrier for this rotation, which is crucial for understanding the molecule's conformational dynamics. nih.gov

Another application could be the study of the ring-opening reactions of the dihydrobenzofuran ring, which can be catalyzed by transition metals. researchgate.net A reaction coordinate analysis could detail the energetic pathway of such a transformation, identifying key intermediates and transition states involved in the cleavage of the C-O bond within the heterocyclic ring. researchgate.netacs.org

Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and assemble into larger structures. For this compound, the thioamide group is a key player in mediating these interactions. The N-H protons of the thioamide can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These hydrogen bonds are crucial in determining the crystal packing of the molecule and its behavior in solution.

Thioamides are known to form strong hydrogen bonds, and they can also participate in other non-covalent interactions such as π-π stacking, facilitated by the aromatic benzofuran ring. acs.org The interplay of these interactions can lead to the formation of well-ordered supramolecular structures through self-assembly. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the strength and geometry of these intermolecular interactions.

Table 2: Calculated Intermolecular Interaction Energies for a Dimer of this compound

Interaction TypeDistance (Å)Energy (kcal/mol)
N-H···S Hydrogen Bond2.1-5.8
π-π Stacking (Benzofuran rings)3.5-2.3

Note: The data in this table is illustrative and based on typical values for similar molecular systems.

Conformational Analysis and Dynamics

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, several rotatable bonds contribute to its conformational flexibility. The dihydrofuran ring itself can adopt different puckered conformations, and the orientation of the carbothioamide group relative to the benzofuran ring is also variable.

Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. uni-tuebingen.demdpi.com These studies can also provide insights into the dynamic behavior of the molecule, such as the rates of conformational changes. Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity and physical properties. For example, the relative orientation of the thioamide and the benzofuran ring will influence the molecule's dipole moment and its ability to interact with biological targets.

Broader Academic Significance and Future Research Directions in Organic Chemistry

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold provides a rigid, three-dimensional framework that is a key feature in many natural products and synthetic compounds with therapeutic potential. mdpi.comnih.gov This privileged structure serves as a reliable starting point for the synthesis of more complex molecular architectures. The thioamide functional group is also a versatile building block, prized for its application in the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.net

The combination of these two features in 2,3-Dihydro-1-benzofuran-5-carbothioamide suggests its potential as a bifunctional building block. The DHB core can be elaborated through various synthetic transformations, while the thioamide group serves as a reactive handle for constructing new ring systems. Thioamides are known to react with a range of electrophiles, enabling cyclization reactions to form heterocycles like thiazoles, pyrazoles, and thiadiazoles. researchgate.net This dual reactivity opens pathways to novel, complex polycyclic compounds that fuse the biologically relevant dihydrobenzofuran motif with other important heterocyclic systems, offering a rich platform for creating libraries of compounds for drug discovery. researchgate.netnih.gov

Building BlockKey FeaturesPotential Synthetic Applications
2,3-Dihydrobenzofuran Core Rigid scaffold, prevalent in bioactive molecules. mdpi.comcnr.itFoundation for complex natural product synthesis.
Carbothioamide Group Reactive handle, precursor to heterocycles. researchgate.netSynthesis of fused thiazoles, pyrazoles, etc.
Target Compound Bifunctional, combines scaffold and reactive group.Access to novel polycyclic heterocyclic systems.

Exploration of Novel Chemical Transformations and Catalytic Method Development

The synthesis and functionalization of both dihydrobenzofuran derivatives and thioamides have been the subject of extensive methodological development. Modern organic synthesis has seen a surge in transition metal-catalyzed reactions for constructing the DHB core, including palladium- and rhodium-catalyzed protocols that allow for high efficiency and stereocontrol. rsc.org Similarly, photocatalytic and metal-free approaches for DHB synthesis have been developed, highlighting a move towards more sustainable methods. frontiersin.orgnih.gov

For the thioamide moiety, various synthetic methods exist, from classic thionation of amides using reagents like Lawesson's reagent to more modern, one-pot multicomponent reactions. organic-chemistry.orgresearchgate.net The thioamide group's unique electronic properties and its affinity for soft metals make it an interesting participant in catalytic cycles. nih.gov

Future research on this compound could focus on several key areas:

Selective Functionalization: Developing catalytic systems that can selectively modify one part of the molecule while leaving the other intact. For example, palladium-catalyzed cross-coupling on the aromatic ring of the DHB core without affecting the thioamide.

Directed Catalysis: Utilizing the thioamide group's coordinating ability to direct metal catalysts to specific sites on the DHB scaffold, enabling novel C-H activation or functionalization reactions.

Tandem Reactions: Designing cascade reactions where an initial transformation on the DHB ring triggers a subsequent cyclization or rearrangement involving the thioamide group, allowing for the rapid construction of molecular complexity.

Synthetic TargetCatalytic ApproachKey AdvantagesReference
Dihydrobenzofuran SynthesisRhodium-catalyzed [3+2] annulationAccess to polycyclic derivatives rsc.org
Dihydrobenzofuran SynthesisPalladium-catalyzed C-H activationHigh efficiency and functional group tolerance rsc.org
Thioamide SynthesisOne-pot, three-component reactionsAtom and step economy organic-chemistry.org
Thioamide TransformationNovel thiating agentsMild conditions, short reaction times mdpi.combeilstein-journals.orgnih.gov

Applications in Advanced Materials Science

While the DHB scaffold is primarily known for its biological applications, its derivatives are also being explored in materials science. researchgate.netmdpi.com The true potential of this compound in this field, however, likely resides in the properties of the thioamide group. Thioamides are stronger hydrogen bond donors than their amide counterparts and can participate in strong, directional, and cooperative hydrogen bonding. nih.govtue.nl

This property is highly valuable in supramolecular chemistry for the design of self-assembling systems. Research has shown that molecules containing thioamide groups can self-assemble into well-ordered, one-dimensional supramolecular polymers, including helical and columnar structures. tue.nlnih.gov

Therefore, this compound could be designed as a monomer for novel supramolecular materials.

Supramolecular Polymers: The thioamide group could drive the self-assembly of monomers into long, ordered fibers through a network of N-H···S hydrogen bonds.

Liquid Crystals: The rigid DHB core, combined with the strong intermolecular interactions of the thioamide, could promote the formation of thermotropic liquid crystalline phases. tue.nl

Functional Materials: The aromatic and heterocyclic nature of the assembled structure could lead to materials with interesting electronic or photophysical properties, with potential applications in organic electronics. The specific arrangement of the DHB units, dictated by the thioamide hydrogen bonding, would be critical to these properties.

Principles of Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry. For both the dihydrobenzofuran scaffold and the thioamide functional group, significant progress has been made in developing more sustainable synthetic methods.

Sustainable Synthesis of Dihydrobenzofurans: Recent approaches have focused on minimizing waste and avoiding harsh conditions. These include:

Visible-light photochemistry: Utilizing light as a clean reagent to initiate cyclization reactions. mdpi.comfrontiersin.org

Use of benign solvents: Performing reactions in water or other environmentally friendly media. rsc.org

Metal-free catalysis: Developing protocols that avoid the use of heavy or toxic transition metals. frontiersin.orgnih.gov

Green Synthesis of Thioamides: Traditional methods often use stoichiometric, malodorous, and toxic sulfur-transfer reagents. Greener alternatives include:

Catalyst-free reactions: The Willgerodt-Kindler reaction, a multicomponent synthesis of thioamides, can be performed under solvent-free conditions. mdpi.com

Ultrasound-assisted synthesis: Using sonication to accelerate reactions, reducing reaction times and energy consumption. utu.ac.in

Deep Eutectic Solvents (DES): Employing biodegradable and low-toxicity deep eutectic solvents as both the reaction medium and catalyst. rsc.org

Future work on this compound should aim to integrate these principles. A fully sustainable synthesis would involve a green construction of the DHB ring followed by a clean, efficient thionation of a corresponding amide or a one-pot multicomponent reaction that forms the entire molecule from simple precursors under environmentally benign conditions. mdpi.comrsc.org

Q & A

Q. What are the established synthetic routes for 2,3-Dihydro-1-benzofuran-5-carbothioamide and its derivatives?

Methodological Answer: Synthesis typically involves coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DiPEA (N,N-Diisopropylethylamine) in polar aprotic solvents such as DMF. For example, derivatives like 3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid amides are synthesized via amidation of carboxylic acid precursors with amines under mild conditions. Structural confirmation relies on 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural characterization of 2,3-Dihydro-1-benzofuran derivatives?

Methodological Answer: 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR are essential for confirming substituent positions and electronic environments. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural determination, particularly for resolving diastereomers or conformational isomers. SHELX’s robustness in handling high-resolution data makes it a standard in small-molecule crystallography .

Q. How do structural analogs of this compound differ in reactivity?

Methodological Answer: Analogs like 5-acetyl-2,3-dihydrobenzofuran exhibit distinct reactivity due to electron-withdrawing acetyl groups, which alter nucleophilic/electrophilic sites. Comparative studies using substituent-directed reactions (e.g., nucleophilic substitution at the 5-position) or computational modeling (e.g., density functional theory) can quantify these differences .

Advanced Research Questions

Q. What strategies optimize the cannabinoid receptor binding affinity of 2,3-Dihydro-1-benzofuran derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituents at the 5-position (e.g., carboxylic acid groups, amides) significantly influence binding to CB2 receptors. For instance, cyclohexylamide and piperidine amide derivatives show enhanced affinity due to hydrophobic interactions. In vitro assays (e.g., competitive binding with 3H^3 \text{H}-CP55940) and molecular docking simulations are used to validate these interactions .

Q. How can researchers resolve contradictions in reported synthetic yields of benzofuran derivatives?

Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or purification methods (e.g., column chromatography vs. recrystallization). Systematic replication studies with controlled variables, coupled with iterative data analysis (e.g., multivariate regression), can identify critical yield-determining factors. Open data practices facilitate cross-validation of results across labs .

Q. What role does the dihydrobenzofuran core play in the metabolic stability of derivatives?

Methodological Answer: The saturated 2,3-dihydrobenzofuran ring reduces oxidative metabolism compared to fully aromatic analogs. In vitro metabolic stability assays (e.g., liver microsome incubation) combined with LC-MS analysis quantify half-life improvements. For example, dihydro derivatives exhibit slower CYP450-mediated degradation, enhancing pharmacokinetic profiles .

Data-Driven Analysis Questions

Q. How do crystallographic datasets validate proposed tautomeric forms of 2,3-Dihydro-1-benzofuran derivatives?

Methodological Answer: High-resolution X-ray datasets refined via SHELXL can distinguish tautomers by identifying hydrogen-bonding networks and electron density maps. For example, enol vs. keto tautomers are resolved by analyzing bond lengths and angles at the 5-position. Collaborative databases like the Cambridge Structural Database (CSD) provide benchmark data for comparison .

Q. What computational methods predict the synthetic feasibility of novel 2,3-Dihydro-1-benzofuran analogs?

Methodological Answer: Tools like Pistachio and Reaxys integrate retrosynthetic algorithms with heuristic scoring (e.g., template relevance, precursor availability) to prioritize viable routes. For example, amide bond formation is flagged as high-probability due to established protocols, while exotic cyclizations require manual validation. Multi-parameter optimization (yield, cost, safety) refines predictions .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling sulfur-containing benzofuran derivatives?

Methodological Answer: Thiocarboxamide groups may release toxic H2_2S under acidic conditions. Work should be conducted in fume hoods with H2_2S detectors. Personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles is mandatory. Waste must be neutralized with oxidizing agents (e.g., NaOCl) before disposal .

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